

Introduction: The Significance of the Fluoroquinoline Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Fluoroquinolin-6-ol**

Cat. No.: **B1405383**

[Get Quote](#)

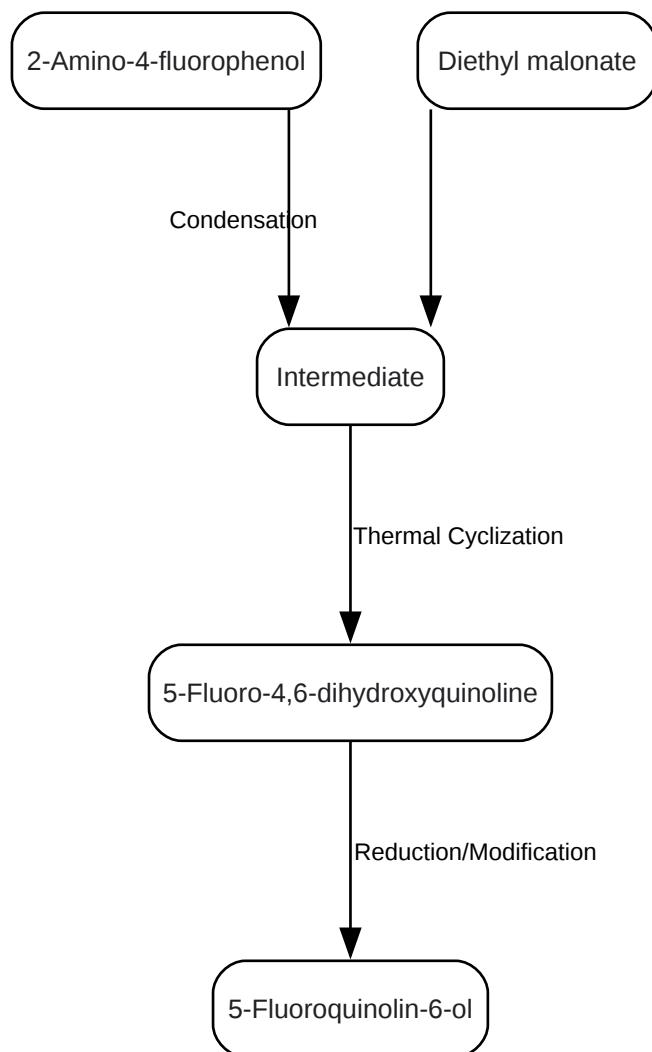
Quinoline and its derivatives are cornerstone structures in medicinal chemistry, recognized as "privileged scaffolds" due to their presence in a wide array of therapeutic agents.^[1] These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.^{[1][2]} The introduction of a fluorine atom into the quinoline ring can significantly enhance its pharmacological profile by modulating physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity. ^[1] **5-Fluoroquinolin-6-ol**, a member of this important class of compounds, combines the quinoline core with a strategically placed fluorine atom and a hydroxyl group, making it a valuable building block for the synthesis of novel therapeutic agents.^[3] This guide provides a comprehensive overview of **5-Fluoroquinolin-6-ol**, its synthesis, properties, and potential applications in drug discovery.

While a specific, universally recognized CAS number for **5-Fluoroquinolin-6-ol** is not readily available in major public databases, the CAS number 1261470- has been associated with it by some chemical suppliers.^[3] For related isomers, the following CAS numbers are well-established:

- 8-Fluoroquinolin-6-ol: 209353-22-0^[4]
- 6-Fluoroquinolin-4-ol: 21873-50-7 and 391-78-6^[5]

Physicochemical Properties

The physicochemical properties of **5-Fluoroquinolin-6-ol** are crucial for its behavior in biological systems and its utility as a synthetic intermediate. While experimental data for this specific isomer is scarce, we can infer its properties based on related fluoroquinoline derivatives.


Property	Predicted Value/Information	Source
Molecular Formula	C ₉ H ₆ FNO	[3]
Molecular Weight	163.15 g/mol	[4][5]
IUPAC Name	5-fluoroquinolin-6-ol	[3]
Appearance	Likely a solid at room temperature	[6]
Solubility	Expected to have low water solubility	[7]
Stability	May be light-sensitive	[7][8]

Synthesis of Fluoroquinolines

The synthesis of fluoroquinoline derivatives can be achieved through various established methods. A common approach involves the cyclization of appropriately substituted anilines. For 6-hydroxy-fluoroquinolines, a key synthetic strategy is the Conrad-Limpach-Knorr reaction or its variations.[2]

General Synthetic Workflow

A plausible synthetic route to **5-Fluoroquinolin-6-ol** would involve the reaction of a fluorinated aminophenol with a β -ketoester, followed by cyclization.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **5-Fluoroquinolin-6-ol**.

Step-by-Step Protocol (Hypothetical)

- Condensation: In a round-bottom flask, dissolve 2-amino-4-fluorophenol (1 equivalent) in a suitable high-boiling point solvent like diphenyl ether.
- Add diethyl malonate (1.1 equivalents) to the solution.
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

- Cyclization: After the initial condensation, increase the temperature to induce cyclization, which is often carried out at temperatures exceeding 250 °C.
- Work-up and Isolation: Once the reaction is complete, cool the mixture and purify the intermediate product, likely 5-fluoro-4,6-dihydroxyquinoline, through recrystallization or column chromatography.
- Final Modification: The final step would involve the selective removal or modification of the 4-hydroxy group to yield **5-Fluoroquinolin-6-ol**.

Applications in Drug Development

The fluoroquinolone scaffold is a cornerstone in the development of antibacterial agents.^[9] The mechanism of action for many fluoroquinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.^[3]

Potential Therapeutic Areas

- Antibacterial Agents: **5-Fluoroquinolin-6-ol** serves as a valuable starting material for the synthesis of novel fluoroquinolone antibiotics, potentially active against drug-resistant bacterial strains.^[3]
- Anticancer Agents: Quinoline derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases. The unique substitution pattern of **5-Fluoroquinolin-6-ol** could be exploited to design new anticancer drugs.
- Antifungal Agents: The structurally related compound, Ipflufenquin, is a potent fungicide, suggesting that derivatives of **5-Fluoroquinolin-6-ol** could also exhibit antifungal properties.
^[1]

Experimental Protocols for Biological Evaluation

In Vitro Antibacterial Activity Assay

- Bacterial Strains: Obtain a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms.

- Minimum Inhibitory Concentration (MIC) Determination:
 - Prepare a series of twofold dilutions of the test compound (synthesized from **5-Fluoroquinolin-6-ol**) in a suitable broth medium.
 - Inoculate each dilution with a standardized suspension of the test bacteria.
 - Incubate the plates at 37°C for 18-24 hours.
 - The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination.

Safety and Handling

Appropriate safety precautions must be taken when handling **5-Fluoroquinolin-6-ol** and its derivatives.[7][10]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]
- Engineering Controls: Use a chemical fume hood to minimize inhalation exposure.[7] Ensure that eyewash stations and safety showers are readily accessible.[10]
- Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors.[12] Wash hands thoroughly after handling.[11]
- Storage: Store in a cool, dry, and well-ventilated area, protected from light.[7] Keep the container tightly closed.[11]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

Conclusion

5-Fluoroquinolin-6-ol is a promising building block for the development of new therapeutic agents. Its unique combination of a quinoline core, a fluorine atom, and a hydroxyl group provides a versatile platform for chemical modification and optimization of biological activity. While further research is needed to fully elucidate its properties and potential, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related fluoroquinoline scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. [5-Fluoroquinolin-6-ol|Research Chemical](#) [benchchem.com]
- 4. [8-Fluoroquinolin-6-ol | C9H6FNO | CID 15306313 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 5. [6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 6. [Cas 391-77-5,4-Chloro-6-fluoroquinoline | lookchem](#) [lookchem.com]
- 7. [assets.thermofisher.cn](#) [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. uv.es [uv.es]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- To cite this document: BenchChem. [Introduction: The Significance of the Fluoroquinoline Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1405383#cas-number-for-5-fluoroquinolin-6-ol\]](https://www.benchchem.com/product/b1405383#cas-number-for-5-fluoroquinolin-6-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com